REACTION_SMILES
|
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]([CH:7]([NH:8][C:9]([O:10][CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)=[O:18])[CH2:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1)=[O:26].[CH3:29][CH2:30][OH:31].[CH3:32][CH2:33][O:34][C:35](=[O:36])[CH3:37].[H:27][H:28]>>[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]([CH:7]([NH2:8])[CH2:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1)=[O:26]
|
Name
|
COCCOC(=O)C(Cc1ccccc1)NC(=O)OCc1ccccc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCCOC(=O)C(Cc1ccccc1)NC(=O)OCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOC(=O)C(N)Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]([CH:7]([NH:8][C:9]([O:10][CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)=[O:18])[CH2:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1)=[O:26].[CH3:29][CH2:30][OH:31].[CH3:32][CH2:33][O:34][C:35](=[O:36])[CH3:37].[H:27][H:28]>>[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]([CH:7]([NH2:8])[CH2:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1)=[O:26]
|
Name
|
COCCOC(=O)C(Cc1ccccc1)NC(=O)OCc1ccccc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCCOC(=O)C(Cc1ccccc1)NC(=O)OCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOC(=O)C(N)Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |